
4-(3,4-dimethylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dimethylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It was first synthesized in 1988 by Dr. Kenneth A. Jacobson and his team at the National Institutes of Health. Since then, DPCPX has become an important tool for studying the adenosine A1 receptor and its role in various physiological processes.
Applications De Recherche Scientifique
Polymer Synthesis and Characterization
The chemical structure of 4-(3,4-dimethylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide is related to various aromatic compounds used in polymer synthesis. For example, rigid-rod polyamides and polyimides have been derived from related aromatic diamines and dianhydrides, showing excellent thermooxidative stability and amorphous nature. These polymers are characterized by high glass transition temperatures and are soluble in polar aprotic solvents, making them suitable for advanced material applications due to their thermal and chemical stability (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).
Advanced Material Properties
Another study focused on ortho-linked polyamides with flexible main-chain ether linkages, derived from related aromatic compounds. These polyamides exhibited non-crystalline structures, high solubility in polar solvents, and formed transparent, flexible, and tough films. Their thermal stability and high glass transition temperatures suggest potential applications in areas requiring materials with specific mechanical and thermal properties (Hsiao, Yang, & Chen, 2000).
Anticancer and Biological Activity
Research on novel pyrazolopyrimidines derivatives, which share structural similarities with the chemical , demonstrated anticancer and anti-5-lipoxygenase activities. These compounds were synthesized through condensation reactions involving carboxamide and aromatic aldehydes, indicating the potential of similar structures for therapeutic applications (Rahmouni et al., 2016).
Pharmacological Potential
Compounds structurally related to 4-(3,4-dimethylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide have been explored for their pharmacological potential. For instance, N-arylpiperazine-1-carboxamide derivatives have been identified as potent androgen receptor (AR) antagonists, suggesting their utility in the treatment of conditions like prostate cancer due to their strong antiandrogenic activity (Kinoyama et al., 2005).
Electrochromic and Optical Properties
The study of aromatic polyamides containing triphenylamine moieties highlights the electrochromic and optical properties of such materials. These polymers exhibited excellent solubility, thermal stability, and electrochromic behavior, which could be leveraged in electronic display technologies and optical devices. The incorporation of moieties similar to 4-(3,4-dimethylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide into polymer backbones can significantly influence their electronic and optical characteristics (Liou & Chang, 2008).
Propriétés
IUPAC Name |
4-(3,4-dimethylphenyl)sulfonyl-N,N-diphenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-20-13-14-24(19-21(20)2)32(30,31)27-17-15-26(16-18-27)25(29)28(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-14,19H,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQXWAVZFAELMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2428924.png)
![1-(3,4-dimethylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2428926.png)
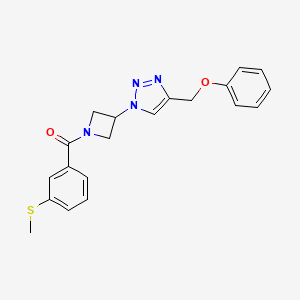

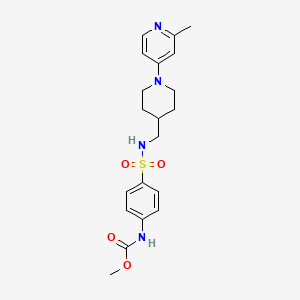
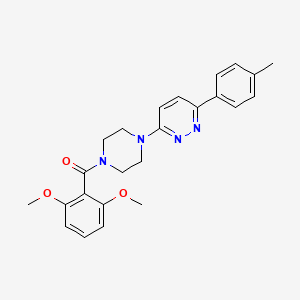
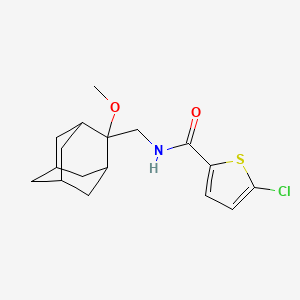
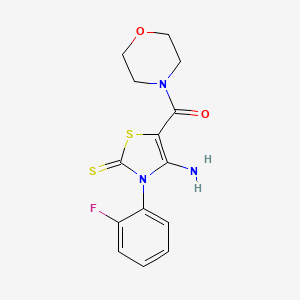
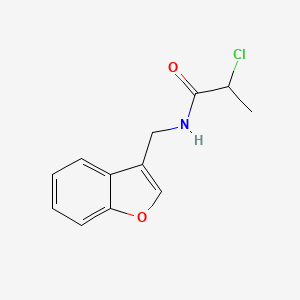
![5-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2428941.png)
![8-(2-((4-ethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2428942.png)

